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Compound of Interest

Compound Name: Methyl 2,3-dihydroxybenzoate

Cat. No.: B1585551

Methyl 2,3-dihydroxybenzoate, a methyl ester derivative of 2,3-dihydroxybenzoic acid (o-
pyrocatechuic acid), is a multifaceted organic compound that holds significant interest for
researchers in medicinal chemistry, natural product synthesis, and materials science. As a
member of the dihydroxybenzoate family, its structure is characterized by a catechol moiety—a
known potent metal-chelating group—and a methyl ester, which provides a handle for further
chemical modification while modulating the molecule's physicochemical properties.[1][2] This
guide offers a comprehensive exploration of its chemical properties, synthesis, and biological
relevance, providing a critical resource for scientists engaged in drug discovery and
development. We will delve into its structural and spectroscopic characteristics, reactivity
profile, and established protocols, grounding the discussion in the fundamental principles that
govern its behavior.

Core Chemical Identity and Physical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its
effective application in research and development. Methyl 2,3-dihydroxybenzoate is identified
by a unique set of chemical descriptors and exhibits distinct physical characteristics.

Chemical Structure and ldentifiers

The molecule consists of a benzene ring substituted with two hydroxyl groups at positions 2
and 3, and a methyl carboxylate group at position 1. This arrangement, particularly the adjacent
hydroxyl groups, is pivotal to its chemical reactivity and biological activity.
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Caption: Chemical Structure of Methyl 2,3-dihydroxybenzoate.

The compound is unambiguously identified by the following descriptors, which are essential for
database searches and regulatory documentation.

Identifier Value Source
IUPAC Name methyl 2,3-dihydroxybenzoate [3]
CAS Number 2411-83-8 [4]
Molecular Formula CsHsOa4 [5]

SMILES gOC(:O)C1:C(C(:CC:C1)O) “

DOAJWTSNTNAEIY-
InChiKey [3]
UHFFFAOYSA-N

Physical and Chemical Properties

These properties are critical for determining appropriate solvents, reaction conditions, and
storage protocols.

Property Value Source
Molecular Weight 168.15 g/mol [5]
White to gray or red
Appearance
powder/crystal
Melting Point 81 °C (approx. 78-82 °C)
Typically >95-98%
Purity ypicaty ) [6]
(Commercial)
Store at 10°C - 25°C in a well-
Storage

closed container

Synthesis and Derivatization Pathways
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The most direct and common method for preparing methyl 2,3-dihydroxybenzoate is through
the acid-catalyzed esterification of its parent carboxylic acid, 2,3-dihydroxybenzoic acid. This
reaction, a classic Fischer esterification, is favored for its simplicity and use of readily available
reagents.

Primary Synthesis: Fischer Esterification

The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack
from methanol. The reaction is driven to completion by using an excess of methanol, which
also serves as the solvent, and by removing the water formed during the reaction.

2,3-Dihydroxybenzoic Acid
+ Excess Methanol

Add Catalyst
(e.g., conc. H2S0a4)
nitiates esterification
Heat to Reflux
(Monitor by TLC)

eaction complete
Reaction Work-up
(Neutralization, Extraction)

:

Purification
(Crystallization or Chromatography)

Methyl 2,3-dihydroxybenzoate
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Caption: Workflow for the synthesis of Methyl 2,3-dihydroxybenzoate.

The parent acid, 2,3-dihydroxybenzoic acid, can be synthesized via the Kolbe-Schmidt
reaction, which involves the carboxylation of catechol under high temperature and pressure.[7]
This makes the entire synthetic route accessible from common industrial starting materials.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of methyl 2,3-dihydroxybenzoate requires a suite of
analytical techniques. The expected spectroscopic data, based on its functional groups and
structure, are summarized below.
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Technique Expected Observations

- Methyl Protons (O-CHs): A sharp singlet
around 3.9 ppm.[8]- Aromatic Protons (Ar-H):
Three distinct signals in the aromatic region
(approx. 6.8-7.5 ppm), exhibiting coupling

1H NMR patterns consistent with a 1,2,3-trisubstituted
benzene ring.- Hydroxyl Protons (Ar-OH): Two
broad singlets, which may be exchangeable with
D20. Their chemical shifts can vary significantly

depending on solvent and concentration.

- Ester Carbonyl (C=0): A signal in the range of
165-170 ppm.- Methyl Carbon (O-CHs): A signal
around 52 ppm.- Aromatic Carbons (Ar-C): Six

13C NMR signals, with the two carbons bearing hydroxyl
groups (C2, C3) shifted downfield (approx. 145-
150 ppm) and the carbon attached to the ester
(C1) appearing around 115-120 ppm.

- O-H Stretch (phenolic): A broad band in the
region of 3300-3500 cm~1.- C-H Stretch
(aromatic & aliphatic): Signals just above and

FT-IR (cm™1) below 3000 cm~1.- C=0 Stretch (ester): A
strong, sharp absorption band around 1670-
1700 cm~1.- C=C Stretch (aromatic): Peaks in
the 1450-1600 cm~1 region.

- Molecular lon (M*): A peak at m/z = 168.15,
Mass Spec. (MS) corresponding to the molecular weight of the

compound.[4][5]

Chemical Reactivity and Biological Significance

The chemical behavior and biological activity of methyl 2,3-dihydroxybenzoate are dominated
by its two key functional groups: the catechol ring and the methyl ester.

Reactivity Profile
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o Catechol Moiety: The adjacent hydroxyl groups make the aromatic ring electron-rich and
susceptible to electrophilic substitution. This moiety is also prone to oxidation, especially
under basic conditions, which can lead to the formation of quinone-type structures. Critically,
the catechol group is an excellent bidentate ligand for metal ions, making it a powerful iron
chelator, a property inherited from its parent acid.[1][7]

o Methyl Ester Group: The ester is susceptible to hydrolysis back to the parent carboxylic acid
under either acidic or basic conditions. This reaction can be intentional for prodrug strategies
or an unwanted degradation pathway. The ester can also undergo transesterification with
other alcohols.

Biological Activity and Applications in Drug
Development

Methyl 2,3-dihydroxybenzoate is not merely a synthetic intermediate; it exhibits a range of
biological activities that are of significant interest to drug development professionals.

o Enzyme Inhibition: It has been identified as an inhibitor of the epidermal growth factor (EGF)
receptor, which is a key target in oncology. The methyl group is thought to play a role in
blocking the receptor from binding to its ligand.

o Antimicrobial Properties: The compound has demonstrated antifungal activity.[9] This is
consistent with the known antimicrobial properties of other phenolic compounds and
hydroxybenzoic acids, which can disrupt microbial cell membranes and metabolic pathways.
[1][10]

o Anti-leukemic and Anti-inflammatory Activity: Studies have indicated that it can inhibit the
growth of leukemic cells in mice. Its parent acid, 2,3-dihydroxybenzoic acid, is an antioxidant
and iron chelator, which contributes to anti-inflammatory effects.[10]

e Metabolic Role: 2,3-dihydroxybenzoic acid is a known human metabolite of aspirin,
highlighting the relevance of this structural class in human biochemistry.[1] Methyl 2,3-
dihydroxybenzoate itself is considered a metabolite of hydroxybenzoic acid.

o Pharmaceutical Intermediate: As a functionalized building block, it serves as a starting
material for more complex active pharmaceutical ingredients (APIs).[11] The strategic
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placement of its functional groups allows for regioselective modifications to build molecular
complexity.

Key Experimental Protocols

To facilitate its practical use in the laboratory, this section provides established, step-by-step
methodologies for the synthesis and characterization of methyl 2,3-dihydroxybenzoate.

Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. Causality: The use of excess
methanol shifts the reaction equilibrium towards the product side, maximizing yield. Sulfuric
acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more
electrophilic and susceptible to nucleophilic attack by methanol.

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.qg.,
10-20 mL per gram of acid).

o Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid
(approx. 2-5 mol%) to the solution.

o Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

e Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the
reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by
careful addition of a saturated sodium bicarbonate solution until effervescence ceases (pH
~7-8).

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with
a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

e Washing and Drying: Combine the organic layers and wash sequentially with water and
brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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e Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.

 Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or a
mixture of ethyl acetate/hexane) to yield pure methyl 2,3-dihydroxybenzoate.

Protocol: Analytical Characterization Workflow

This self-validating workflow ensures the unambiguous identification and purity assessment of
the synthesized compound.

Synthesis & Purification

[Synthesized Producg

I
i
AnalyticallValidation

A/

Sample Preparation
(Dissolve in appropriate solvent, e.g., CDCIs)

Confirms C-H framework \ldentifies functional groups

EH and 3C NMR Spectroscopa [FT—IR Spectroscopa [Mass Spectrometra

Identity consistent? [ldentity consistent? Identity consistent?

Determines molecular weight

Purity Assessment
(e.g., HPLC or GC-MS)

Structure & Purity Confirmed
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Caption: A self-validating workflow for analytical characterization.

Safety and Handling

According to aggregated GHS data, methyl 2,3-dihydroxybenzoate should be handled with
appropriate care. It is classified as causing skin irritation (H315) and serious eye irritation
(H319).[3] Some reports also indicate it may be harmful if swallowed (H302).[3] Standard
laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn when handling this chemical.

Conclusion

Methyl 2,3-dihydroxybenzoate is a valuable chemical entity whose properties are defined by
the interplay between its catechol and methyl ester functionalities. Its straightforward synthesis,
well-defined spectroscopic signature, and diverse biological activities—ranging from enzyme
inhibition to antimicrobial effects—make it a compound of high interest for drug discovery and
as a versatile intermediate in organic synthesis. The protocols and data presented in this guide
provide a robust framework for researchers to confidently synthesize, characterize, and deploy
this compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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